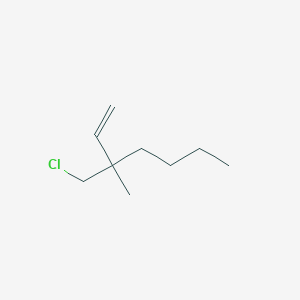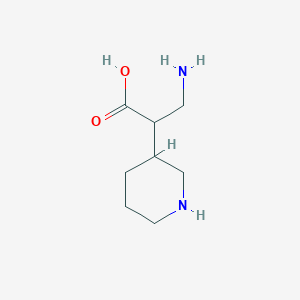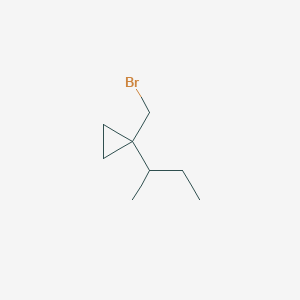
3-(1-Ethyl-1H-pyrrol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-1H-pyrrol-2-yl)piperidine is a heterocyclic compound that features both a pyrrole and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrrole and piperidine rings in its structure makes it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-pyrrol-2-yl)piperidine typically involves the construction of the pyrrole and piperidine rings followed by their coupling. One common method involves the reaction of 1-ethylpyrrole with piperidine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-pyrrol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
3-(1-Ethyl-1H-pyrrol-2-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrrol-2-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that is widely used in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring that is a common scaffold in drug design.
Pyrrole: An aromatic five-membered ring containing nitrogen, known for its biological activity.
Uniqueness
3-(1-Ethyl-1H-pyrrol-2-yl)piperidine is unique due to the combination of the pyrrole and piperidine rings in a single molecule. This dual-ring structure provides a versatile platform for the development of compounds with diverse biological activities .
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-(1-ethylpyrrol-2-yl)piperidine |
InChI |
InChI=1S/C11H18N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h4,6,8,10,12H,2-3,5,7,9H2,1H3 |
InChI Key |
CRZAJLJAHNDZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C1C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B15255960.png)
![5-Bromo-[1,3]oxazolo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B15255970.png)
![6-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B15255974.png)
![{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B15255980.png)
![Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate](/img/structure/B15255986.png)
![Methyl 3'-chlorospiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B15255988.png)
![4-[2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B15255992.png)







